![molecular formula C6H12ClNO2 B2376970 3-(Prop-2-enylamino)propanoic acid;hydrochloride CAS No. 857174-65-3](/img/structure/B2376970.png)
3-(Prop-2-enylamino)propanoic acid;hydrochloride
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Description
3-(Prop-2-enylamino)propanoic acid;hydrochloride is a chemical compound with the empirical formula C6H14ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 167.63 .
Molecular Structure Analysis
The molecular structure of 3-(Prop-2-enylamino)propanoic acid;hydrochloride can be represented by the SMILES string O=C(O)CCNCCC.Cl . The InChI key for this compound is LVVKNEDJMCJPQE-UHFFFAOYSA-N .Scientific Research Applications
Improved Preparation of Racemic 2-Amino-3-(heteroaryl)propanoic Acids
The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, primarily with a furan or thiophene nucleus, is described. The process involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding hydrogenolysis of bromine on the thiophene nucleus. Further N-formylation yields 2-(formylamino)-3-(heteroaryl)propanoic acids, showcasing an approach for creating a variety of heteroaryl alanine derivatives (Kitagawa et al., 2004), (Kitagawa et al., 2005).
Development of Materials
Phloretic Acid in Polybenzoxazine Elaboration
The study presents phloretic acid as a renewable alternative to phenol for introducing phenolic functionalities to –OH bearing molecules or macromolecules, enhancing their reactivity towards benzoxazine ring formation. This novel approach highlights the potential of using renewable phloretic acid to impart benzoxazine properties to a wide range of materials, indicating a sustainable pathway for material development (Trejo-Machin et al., 2017).
Pyrolysis Studies
Gas-Phase Elimination of α- and β- (N-arylamino)propanoic Acid
An experimental and theoretical analysis of the pyrolysis of α- and β- (N-arylamino)propanoic acids reveals the formation of specific elimination products like carbon monoxide, acetaldehyde, aniline, and acrylic acid. This study offers insights into the thermal behavior and decomposition pathways of these compounds, contributing to the understanding of their stability and reactivity under high-temperature conditions (Al-Awadi et al., 2004).
properties
IUPAC Name |
3-(prop-2-enylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-4-7-5-3-6(8)9;/h2,7H,1,3-5H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLPYRPZZYBJQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-enylamino)propanoic acid;hydrochloride |
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